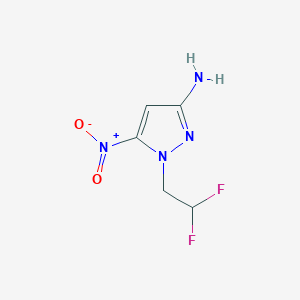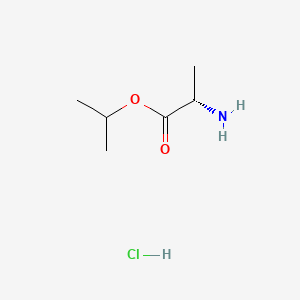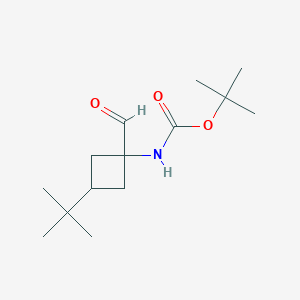
1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a nitro-substituted pyrazole derivative that is used as a building block for the synthesis of various other compounds.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine is not well understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins in the body. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine has various biochemical and physiological effects. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been reported to have anti-inflammatory and antimicrobial activities. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine in lab experiments is its versatility. This compound can be easily synthesized and used as a starting material for the synthesis of various other compounds. However, one of the limitations of using this compound is its potential toxicity. Researchers must take precautions when handling this compound to avoid any adverse effects.
Orientations Futures
There are many future directions for the research on 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine. One of the most promising directions is the development of new biologically active compounds using this compound as a starting material. Researchers can also explore the potential applications of this compound in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine is a versatile compound that has many potential applications in various fields. The synthesis of this compound is relatively simple, and it has been used as a building block for the synthesis of various biologically active compounds. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. The future directions for research on this compound are promising, and it is expected to continue to be an important compound in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine involves the reaction of 2,2-difluoroethanol with 5-nitropyrazole-3-carboxylic acid, followed by the reduction of the resulting ester with sodium borohydride. This method has been reported in the literature and has been used by many researchers for the synthesis of this compound.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have used this compound as a starting material for the synthesis of various biologically active compounds. These compounds have been tested for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-5-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKQHDNAEKVELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1N)CC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)


![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)

![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)
![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)
![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)
